molecular formula C21H32N2O3 B5294286 2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5294286
M. Wt: 360.5 g/mol
InChI Key: IWADYDUKFYBKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one, also known as Memantine, is a medication used to treat Alzheimer's disease and other forms of dementia. Memantine is a unique drug because it targets the glutamate system, which is involved in learning and memory processes. In

Scientific Research Applications

2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic effects on Alzheimer's disease and other forms of dementia. It has been shown to improve cognitive function and slow the progression of cognitive decline in patients with Alzheimer's disease. 2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has also been studied for its potential therapeutic effects on other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

Mechanism of Action

2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of glutamate, a neurotransmitter that is important for learning and memory processes. By blocking the NMDA receptor, 2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one reduces the overstimulation of the glutamate system, which can lead to neuronal damage and cognitive decline.
Biochemical and Physiological Effects:
2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. 2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has a number of advantages for lab experiments. It is a relatively safe drug with few side effects, which makes it suitable for long-term studies. 2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is also available in a variety of formulations, including tablets, capsules, and oral solutions, which makes it easy to administer to study subjects. However, 2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has some limitations for lab experiments. It is not effective in all patients with Alzheimer's disease, and its efficacy may depend on the stage of the disease.

Future Directions

There are a number of future directions for 2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one research. One direction is to study the potential therapeutic effects of 2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one on other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury. Another direction is to develop new formulations of 2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one that are more effective in treating Alzheimer's disease and other forms of dementia. Finally, future research could focus on identifying biomarkers that can predict the efficacy of 2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one in individual patients.

Synthesis Methods

2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is synthesized through a multistep process that involves the reaction of 1-adamantylamine with acetic anhydride to form N-acetyl-1-adamantylamine. This intermediate is then treated with methylamine to form N-methyl-N-acetyl-1-adamantylamine, which is then reacted with 1,3-dimethyl-5-aminoadamantane-2-one to form 2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one.

properties

IUPAC Name

2-[2-(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-22-5-2-3-20(18(22)25)4-6-23(14-20)17(24)12-19-8-15-7-16(9-19)11-21(26,10-15)13-19/h15-16,26H,2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWADYDUKFYBKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)C(=O)CC34CC5CC(C3)CC(C5)(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

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